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Compound of Interest

Compound Name: beta-D-Lyxofuranose

Cat. No.: B1666867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β-D-

lyxofuranose, a pentofuranose sugar of significant interest in various fields of chemical and

biological research. Due to the limited availability of directly published experimental spectra for

β-D-lyxofuranose, this document presents representative data from closely related furanose

sugars to provide valuable insights into its expected spectroscopic characteristics. The

methodologies and data interpretation principles outlined herein are fundamental for the

structural elucidation of carbohydrates.

Introduction to β-D-Lyxofuranose
β-D-Lyxofuranose is a monosaccharide with the chemical formula C₅H₁₀O₅ and a molecular

weight of 150.13 g/mol . As a furanose, it possesses a five-membered ring structure. The

stereochemistry of the hydroxyl groups on the ring defines it as a D-lyxose derivative.

Spectroscopic analysis is crucial for confirming its identity and purity, and for studying its

interactions in biological systems.

Spectroscopic Data
The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for β-D-lyxofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules,

including the stereochemistry and connectivity of atoms in carbohydrates.

Note on Data: Specific experimental NMR data for β-D-lyxofuranose is not readily available in

the public domain. Therefore, representative ¹H and ¹³C NMR data for β-D-ribofuranose, a

closely related epimer, is presented below to illustrate the expected chemical shifts and

coupling constants. The chemical shifts for β-D-lyxofuranose are expected to be in a similar

range, with minor variations due to the different stereochemistry at C2 and C3.

Table 1: Representative ¹H NMR Data (as exemplified by a β-D-ribofuranoside derivative)

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~4.97 s -

H-2 ~4.58 d 5.86

H-3 ~4.83 d 5.86

H-4 ~4.42 t 2.93

H-5a ~3.71 dt J = 2.56, 12.45

H-5b ~3.61 ddd J = 3.30, 10.25, 12.45

Data based on a methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[1]

Table 2: Representative ¹³C NMR Data (as exemplified by a β-D-ribofuranoside derivative)

Carbon Chemical Shift (ppm)

C-1 ~110.22

C-2 ~86.04

C-3 ~81.70

C-4 ~88.59

C-5 ~64.22
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Data based on a methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For a

sugar like β-D-lyxofuranose, the IR spectrum is dominated by absorptions from the hydroxyl

(O-H) and carbon-hydrogen (C-H) stretching vibrations, as well as the carbon-oxygen (C-O)

and carbon-carbon (C-C) stretching vibrations in the fingerprint region.

Table 3: Typical IR Absorption Bands for a Pentofuranose Sugar

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad
O-H stretching (from hydroxyl

groups)

3000 - 2800 Medium
C-H stretching (from CH and

CH₂ groups)

~1460 Variable C-H bending

~1350 Variable O-H bending

1150 - 1000 Strong
C-O stretching (from alcohols

and ether)

Below 1000 Variable

Fingerprint region, C-C

stretching, various bending

modes

This is a generalized representation for carbohydrates.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For β-D-lyxofuranose, the expected monoisotopic mass is 150.05282342 Da.[2]

Fragmentation patterns can also provide structural information.

Table 4: Mass Spectrometry Data for β-D-Lyxofuranose
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Parameter Value

Molecular Formula C₅H₁₀O₅

Molecular Weight 150.13 g/mol

Monoisotopic Mass 150.05282342 Da

Common Adducts (ESI) [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M-H]⁻

Typical Fragmentation
Loss of water molecules (H₂O), retro-Aldol

fragmentations

Experimental Protocols
Detailed and appropriate experimental protocols are critical for obtaining high-quality

spectroscopic data. The following are generalized procedures for the analysis of carbohydrates

like β-D-lyxofuranose.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7

mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its

ability to exchange with the hydroxyl protons, simplifying the spectrum.

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement

by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and

CH₃ groups.

2D NMR: For complete structural assignment, acquire 2D correlation spectra such as

COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC

(Heteronuclear Single Quantum Coherence) to correlate protons with their directly
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attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to

identify longer-range C-H correlations.

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) and press it into a thin, transparent pellet.

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated

Total Reflectance (ATR) crystal.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure solvent) should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL

range) in a suitable solvent system, often a mixture of water and an organic solvent like

acetonitrile or methanol.

Ionization:

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar

molecules like carbohydrates and is often coupled with liquid chromatography (LC-MS).
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Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization

technique where the sample is co-crystallized with a matrix and ionized by a laser.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).

Data Analysis: Determine the m/z of the molecular ion and any adducts to confirm the

molecular weight. Analyze the fragmentation pattern to gain structural insights.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationships between the different techniques.
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Caption: Workflow of Spectroscopic Analysis for β-D-Lyxofuranose.
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Caption: Logical Relationship of Spectroscopic Techniques in Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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